Nitazene

Beschreibung

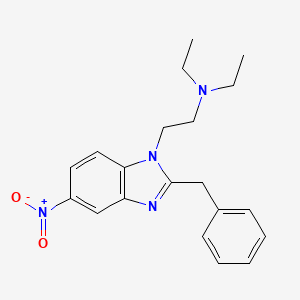

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H24N4O2 |

|---|---|

Molekulargewicht |

352.4 g/mol |

IUPAC-Name |

2-(2-benzyl-5-nitrobenzimidazol-1-yl)-N,N-diethylethanamine |

InChI |

InChI=1S/C20H24N4O2/c1-3-22(4-2)12-13-23-19-11-10-17(24(25)26)15-18(19)21-20(23)14-16-8-6-5-7-9-16/h5-11,15H,3-4,12-14H2,1-2H3 |

InChI-Schlüssel |

BZQKWBWRXLMPAA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Resurgence of a Potent Ghost: A Technical Guide to the History and Development of Nitazene Compounds

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Initially synthesized in the mid-20th century as potential novel analgesics, nitazene compounds, a class of potent synthetic opioids, have resurfaced in recent years as a significant concern in the illicit drug market. Their unique benzimidazole (B57391) scaffold sets them apart from traditional opioids like morphine and fentanyl. This technical guide provides an in-depth exploration of the history, chemical development, and pharmacological properties of this compound compounds. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

A Historical Overview: From Pharmaceutical Promise to Public Health Crisis

The story of nitazenes begins in the late 1950s within the research laboratories of the Swiss pharmaceutical company Ciba AG (now part of Novartis).[1][2] In an effort to develop new pain-relieving medications, scientists synthesized a series of 2-benzylbenzimidazole derivatives.[2][3] The parent compound of this class is this compound.[1] Early investigations revealed that certain modifications to this chemical backbone resulted in compounds with significant analgesic effects.[1]

Systematic derivatization and structure-activity relationship (SAR) studies led to the discovery of highly potent compounds, most notably etothis compound and clothis compound.[1] Animal studies confirmed their potent analgesic properties, with etothis compound demonstrating a potency estimated to be 1,000 to 1,500 times that of morphine.[4] However, these promising findings were overshadowed by a low therapeutic index and an unacceptable level of side effects, which ultimately prevented their approval for medical use in either human or veterinary medicine.[1]

For decades, nitazenes remained largely a historical footnote in medicinal chemistry literature, known primarily within specialized academic circles.[3] However, beginning around 2019, these compounds began to emerge in the illicit drug supply in North America and Europe, marking a new and dangerous chapter in the ongoing opioid crisis.[1][5] Their high potency, often exceeding that of fentanyl, has contributed to a significant number of overdose deaths.[1][6] The re-emergence of these "designer" opioids, synthesized in clandestine laboratories, highlights the ongoing challenge of combating the proliferation of novel psychoactive substances.[3]

Medicinal Chemistry and Structure-Activity Relationships (SAR)

The core structure of this compound compounds is a 2-benzylbenzimidazole scaffold. The potency and selectivity of these compounds are highly dependent on substitutions at three key positions: the 1-position (dialkylaminoethyl group), the 2-position (substituted benzyl (B1604629) group), and the 5-position of the benzimidazole ring (often a nitro group).[1]

Key SAR findings include:

-

5-Position Substitution: A nitro group at the 5-position of the benzimidazole ring is a critical determinant of high potency.[1] Removal of this nitro group generally leads to a significant decrease in µ-opioid receptor (MOR) activity.[7]

-

Benzyl Ring Substitution: Substitutions on the para-position of the 2-benzyl group, particularly alkoxy groups, are favorable for high potency.[1] The length of the alkoxy chain can influence MOR activity.[8]

-

1-Position Amino Group: Modifications to the diethylaminoethyl group at the 1-position can also modulate activity. For instance, replacing the diethylamino group with a pyrrolidino ring has been shown to yield highly potent analogs.[7]

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for a selection of this compound compounds compared to reference opioids.

Table 1: In Vitro µ-Opioid Receptor (MOR) Binding Affinities (Kᵢ) and Functional Potencies (EC₅₀)

| Compound | Kᵢ (nM) - MOR | EC₅₀ (nM) - [³⁵S]GTPγS Assay | Reference(s) |

| Nitazenes | |||

| Etothis compound | 0.206 | 1.71 | [7][9] |

| Isotothis compound | 0.05 - 0.06 | 0.71 - 11.1 | [10][11] |

| Metothis compound | 0.22 | 10.0 - 19.1 | [10] |

| Clothis compound | - | 338 | [9] |

| N-pyrrolidino etothis compound | 4.09 | 0.348 (β-arrestin2) | [1][12] |

| Reference Opioids | |||

| Morphine | - | 290 (β-arrestin2) | [12] |

| Fentanyl | 1.255 | 14.9 (β-arrestin2) | [7][12] |

Note: Assay conditions and cell types can vary between studies, leading to differences in reported values. Kᵢ is the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC₅₀ is the half-maximal effective concentration, a measure of potency (lower value indicates higher potency). Data from β-arrestin2 assays are specified where [³⁵S]GTPγS data was not available in the initial searches.

Table 2: In Vivo Analgesic Potency (ED₅₀) in the Hot Plate Test

| Compound | ED₅₀ (mg/kg) | Reference(s) |

| Nitazenes | ||

| Etothis compound | - | - |

| Isotothis compound | 0.00156 (i.v.) | [10] |

| N-pyrrolidino etothis compound | 0.0017 (s.c.) | [12] |

| Reference Opioids | ||

| Morphine | 3.940 (s.c.) | [12] |

| Fentanyl | 0.0209 (s.c.) | [12] |

Note: ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population. The route of administration is indicated in parentheses (i.v. = intravenous, s.c. = subcutaneous).

Experimental Protocols

Radioligand Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the µ-opioid receptor (MOR) through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]DAMGO (a high-affinity MOR agonist).

-

Test Compound: this compound analog of interest.

-

Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Brandel or similar cell harvester.

-

Filters: Glass fiber filters (e.g., GF/B).

-

Scintillation Counter: Liquid scintillation counter.

-

Scintillation Fluid.

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the MOR.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer, the radioligand ([³H]DAMGO) at a concentration near its Kₔ, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of naloxone.

-

-

Incubation:

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound in activating G-proteins coupled to the µ-opioid receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the MOR.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: this compound analog of interest.

-

Positive Control: A known MOR agonist (e.g., DAMGO).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Filtration Apparatus and Filters.

-

Scintillation Counter and Fluid.

Methodology:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound or positive control.

-

Add the cell membrane preparation to each well.

-

-

Incubation:

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate for a further period (e.g., 60 minutes) to allow for G-protein activation and binding of the radioligand.

-

-

Termination and Filtration:

-

Terminate the reaction and separate bound from unbound [³⁵S]GTPγS by rapid filtration, as described for the radioligand binding assay.

-

-

Quantification:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for the test compound.

-

Visualizing Molecular Mechanisms and Experimental Processes

Signaling Pathway of µ-Opioid Receptor Activation

Caption: µ-Opioid receptor signaling cascade upon activation by a this compound agonist.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

Logical Relationship of this compound SAR

Caption: Key structural features of nitazenes influencing their pharmacological activity.

Conclusion

This compound compounds represent a class of synthetic opioids with a complex history, transitioning from a failed pharmaceutical endeavor to a significant threat in the illicit drug market. Their high potency, driven by specific structural features, underscores the importance of continued research into their pharmacology and toxicology. This guide has provided a comprehensive overview of their development, structure-activity relationships, and the experimental methods used for their characterization. It is hoped that this information will be a valuable resource for the scientific community in addressing the challenges posed by these potent and dangerous substances.

References

- 1. Pharmacological evaluation and forensic case series of N-pyrrolidino etothis compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'this compound' synthetic opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Etothis compound - Wikipedia [en.wikipedia.org]

- 5. Clothis compound - Wikipedia [en.wikipedia.org]

- 6. gov.uk [gov.uk]

- 7. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clothis compound [chemeurope.com]

- 9. A Putative Binding Model of this compound Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of novel synthetic opioids: Isotothis compound, metothis compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Report on a novel emerging class of highly potent benzimidazole NPS opioids: Chemical and in vitro functional characterization of isotothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cfsre.org [cfsre.org]

chemical structure of 2-benzylbenzimidazole opioids.

An In-depth Technical Guide to the Core Chemical Structure of 2-Benzylbenzimidazole Opioids

Introduction

The 2-benzylbenzimidazole opioids, colloquially known as "nitazenes," represent a class of potent synthetic opioids that have garnered significant attention from researchers, clinicians, and public health officials.[1][2] Originally synthesized in the 1950s by the Swiss pharmaceutical company Ciba AG as potential analgesics, these compounds were never marketed for human or veterinary use due to an unfavorable side-effect profile, including severe respiratory depression.[3][4][5]

Structurally distinct from traditional opiates and fentanyl, nitazenes are characterized by a core benzimidazole (B57391) scaffold.[6] Since their re-emergence on the illicit drug market around 2019, numerous analogues have been identified, many of which exhibit potencies significantly exceeding that of fentanyl and morphine.[1][7] This document provides a detailed technical overview of the chemical structure, structure-activity relationships (SAR), pharmacology, and relevant experimental protocols for this important class of compounds, intended for professionals in chemical research and drug development.

Core Chemical Structure and Nomenclature

The foundational structure of this class is the benzimidazole core, which is substituted at three key positions to yield pharmacologically active opioids.[8] The defining features are:

-

A benzimidazole ring system .

-

A substituted benzyl (B1604629) group at the 2-position.

-

A dialkylaminoethyl group at the 1-position.[3]

A fourth position of common modification is the 5-position of the benzimidazole ring, which is often, but not always, substituted with a nitro group.[3][9]

Caption: Core 2-benzylbenzimidazole scaffold highlighting key substitution sites.

Structure-Activity Relationships (SAR)

Systematic modifications of the parent compound, 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, have elucidated critical structural determinants for µ-opioid receptor (MOR) agonism.[9]

-

Position 1 (N-ethylamine side chain): The tertiary amine in the dialkylaminoethyl group is crucial for binding to the µ-opioid receptor.[1][10] Fusion of the N,N-diethyl groups into a pyrrolidine (B122466) ring (e.g., in N-pyrrolidino etothis compound, also known as etonitazepyne) or a piperidine (B6355638) ring generally yields highly active drugs.[2][4] N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions.[2][11][12] N-desethylation can result in metabolites with significant, and sometimes even higher, MOR activity.[2][11] For instance, N-desethyl isotothis compound was found to be consistently more potent than its parent compound, isotothis compound.[2][11]

-

Position 2 (Benzyl Group): Substitutions on the para-position of the benzyl ring significantly influence potency. An ethoxy group (-OCH₂CH₃) is often optimal for MOR activation.[9][13] The general order of potency for para-substituents is: ethoxy > isopropyloxy > n-propyloxy > methoxy.[9] Removing the alkoxy chain or substituting it with halogen groups tends to decrease potency.[13][14]

-

Position 5 (Benzimidazole Ring): The presence of a nitro group (-NO₂) at the 5-position dramatically enhances analgesic activity.[3][9] Removal of this nitro group, creating "desthis compound" analogues, consistently leads to a pronounced decrease in potency.[2][11][12] For example, etothis compound is approximately two orders of magnitude more potent than its non-nitrated counterpart, etodesthis compound.[14]

Pharmacology: Mechanism of Action

2-benzylbenzimidazole opioids are selective µ-opioid receptor (MOR) agonists.[3] Their binding to the MOR, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades responsible for their analgesic and adverse effects.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular heterotrimeric Gi/o proteins. This activation causes the dissociation of the Gα and Gβγ subunits.

-

Gαᵢ/ₒ subunit: Inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ subunit: Modulates ion channels, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.

Simultaneously, agonist-bound receptors are phosphorylated by GPCR kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signal and can initiate a separate wave of signaling, as well as receptor internalization.

Caption: Simplified µ-opioid receptor signaling cascade upon this compound binding.

Quantitative Pharmacological Data

The potency and efficacy of 2-benzylbenzimidazole opioids are typically quantified using in vitro cell-based assays that measure MOR activation. The tables below summarize data for several key analogues.

Table 1: µ-Opioid Receptor (MOR) Binding Affinities and Functional Potencies Data compiled from multiple sources. Assay conditions may vary between studies.

| Compound | MOR Binding Affinity (Kᵢ, nM) | MOR Functional Potency (EC₅₀, nM) | MOR Functional Efficacy (Eₘₐₓ, % vs DAMGO) |

| Morphine | 1.1 - 10.3 | 29.0 - 290 | ~100% |

| Fentanyl | 0.38 - 1.2 | 1.4 - 14.9 | ~100% |

| Etothis compound | 0.11 | 0.05 - 1.71[14] | 111% |

| Isotothis compound | 0.44 | 0.38 - 1.2 | 114% |

| Metothis compound | 1.4 | 1.9 - 8.14[1] | 120% |

| Protothis compound | 0.32 | 0.28 | 117% |

| Etodesthis compound | 1.3 | 54.9[1] | 124% |

| N-Pyrrolidino Etothis compound | 0.04 | 0.05 - 0.35[15] | 110% |

| N-Desethyl Isotothis compound | 0.12 | 0.05 | 115% |

Sources:[1][14][15][16][17][18]

Table 2: Analgesic Potency Relative to Morphine Data from in vivo animal studies (e.g., mouse hot plate or tail-flick test).

| Compound | Potency (Morphine = 1) |

| Etothis compound | ~1000x[4][6] |

| Isotothis compound | ~500x[4] |

| Clothis compound | ~3x |

| Fluthis compound | ~1x[4] |

Experimental Protocols

General Synthesis of 2-Benzylbenzimidazole Opioids

A common synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with a substituted phenylacetic acid derivative, followed by alkylation.[6][19]

Caption: General workflow for the synthesis of 2-benzylbenzimidazole opioids.

Detailed Methodology Outline:

-

Condensation: A substituted o-phenylenediamine is condensed with a substituted phenylacetonitrile or imino ether hydrochloride of a phenylacetic acid.[6][19] This reaction is typically heated and forms the core 2-benzylbenzimidazole structure.

-

Alkylation: The nitrogen at the 1-position of the benzimidazole intermediate is deprotonated with a strong base (e.g., sodium amide). The resulting anion is then alkylated with a 1-chloro-2-dialkylaminoethane (e.g., N-(2-chloroethyl)diethylamine) to attach the side chain.[6][19]

-

Purification: The final product is purified using standard laboratory techniques such as column chromatography or recrystallization.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).[1][20]

In Vitro Pharmacological Assay: β-Arrestin2 Recruitment

This is a common cell-based assay used to determine the potency and efficacy of GPCR agonists. It measures the recruitment of β-arrestin2 protein to the activated MOR.

Caption: Experimental workflow for a β-arrestin2 recruitment assay.

Protocol Summary:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to co-express the human µ-opioid receptor (hMOR) and a β-arrestin2 construct linked to a reporter system (e.g., a fragment of β-galactosidase or luciferase).

-

Compound Treatment: Cells are treated with increasing concentrations of the test compound.

-

Signal Generation: Agonist binding to the MOR induces β-arrestin2 recruitment, causing the fragments of the reporter enzyme to complement and generate a detectable signal (e.g., luminescence).[1][20]

-

Data Analysis: The signal intensity is plotted against the compound concentration. A non-linear regression analysis is used to fit a dose-response curve, from which the potency (EC₅₀) and efficacy (Eₘₐₓ) values are derived.[2]

Metabolism

The metabolism of nitazenes is species-dependent. In humans, the primary metabolic pathways include:

-

N-deethylation of the diethylaminoethyl side chain.[3]

-

O-dealkylation of the para-alkoxybenzyl group (e.g., O-deethylation for ethoxy-substituted compounds).[3]

-

Reduction of the 5-nitro group to an amino group, which is thought to occur extrahepatically by intestinal flora.[3][8] The resulting metabolites are often conjugated with glucuronic acid before being excreted in the urine.[3]

Conclusion

The 2-benzylbenzimidazole scaffold is a versatile template for designing highly potent µ-opioid receptor agonists. The SAR is well-defined, with potency being exquisitely sensitive to substitutions at the 1, 2, and 5-positions of the core structure. The ethoxy group at the para-position of the benzyl ring, the nitro group at the 5-position, and a dialkylamino or pyrrolidino group at the 1-position are hallmarks of the most potent analogues. A thorough understanding of this chemical class's structure, pharmacology, and synthesis is critical for the development of analytical detection methods, for informing public health responses, and for guiding future research into novel analgesics.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitazenes - Wikipedia [en.wikipedia.org]

- 4. gov.uk [gov.uk]

- 5. ACMD report – A review of the evidence on the use and harms of 2-benzyl benzimidazole (‘this compound’) and piperidine benzimidazolone (‘brorphine-like’) opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Navigating nitazenes: A pharmacological and toxicological overview of new synthetic opioids with a 2-benzylbenzimidazole core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. List of benzimidazole opioids - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘this compound’ opioids | springermedizin.de [springermedizin.de]

- 12. researchgate.net [researchgate.net]

- 13. caymanchem.com [caymanchem.com]

- 14. biorxiv.org [biorxiv.org]

- 15. cdn.who.int [cdn.who.int]

- 16. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacology of newly identified this compound variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Etothis compound - Wikipedia [en.wikipedia.org]

- 20. Synthesis, Chemical Characterization, and μ-Opioid Receptor Activity Assessment of the Emerging Group of "this compound" 2-Benzylbenzimidazole Synthetic Opioids [pubmed.ncbi.nlm.nih.gov]

Nitazenes at the Mu-Opioid Receptor: A Technical Guide to their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitazenes, a class of synthetic opioids, have emerged as a significant public health concern due to their exceptionally high potency and association with overdose fatalities.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of nitazenes at the mu-opioid receptor (MOR), the primary molecular target for both the therapeutic and adverse effects of opioids.[3] By synthesizing current research, this document details the binding affinities, functional activities, and downstream signaling pathways of this potent class of compounds. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of nitazene pharmacology.

Introduction to Nitazenes

Nitazenes are a group of 2-benzylbenzimidazole derivatives originally synthesized in the 1950s as potential analgesic agents.[1] Though never approved for medical use due to a narrow therapeutic window and high potential for respiratory depression, they have recently resurfaced in illicit drug markets.[1][4] Structurally distinct from fentanyl and other traditional opioids, nitazenes exhibit a wide range of potencies, with some analogues demonstrating significantly greater potency than fentanyl.[5][6] Their effects, including analgesia, sedation, euphoria, and respiratory depression, are primarily mediated through their potent agonist activity at the mu-opioid receptor.[1]

Interaction with the Mu-Opioid Receptor

Nitazenes are highly potent and selective agonists at the mu-opioid receptor.[3] Their interaction with the MOR initiates a cascade of intracellular signaling events that are responsible for their profound pharmacological effects.

Binding Affinity and Potency

Numerous studies have characterized the binding affinity (Ki) and functional potency (EC50) of various this compound analogues at the human mu-opioid receptor. These compounds generally exhibit high to very high affinity and potency, often exceeding that of fentanyl.[2][7] Several nitazenes, including N-pyrrolidino etothis compound, N-pyrrolidino isothis compound, and N-desethyl isotothis compound, have demonstrated subnanomolar affinities for the MOR.[5][6]

Computational modeling and molecular dynamics simulations suggest that nitazenes bind within the MOR, with the nitro-substituted or unsubstituted benzimidazole (B57391) group extending into specific subpockets.[8][9] The stability of this binding is influenced by interactions with key amino acid residues, such as Tyr75 and His297, often mediated by water molecules.[8]

Functional Activity and Efficacy

Functional assays, such as [35S]GTPγS binding and β-arrestin recruitment assays, have consistently shown that nitazenes are full agonists at the mu-opioid receptor.[5][6] Some analogues, like isotothis compound and its metabolite N-desethyl isotothis compound, have been identified as "superagonists," exhibiting efficacy that surpasses that of the standard full agonist DAMGO in both G-protein activation and β-arrestin recruitment pathways.[10] This high intrinsic efficacy may contribute to their profound physiological effects and toxicity.[11][12]

Downstream Signaling Pathways

Upon binding to the mu-opioid receptor, nitazenes trigger two primary downstream signaling cascades: the G-protein dependent pathway and the β-arrestin pathway.[3]

G-Protein Signaling

Activation of the MOR by nitazenes leads to the coupling and activation of inhibitory G-proteins (Gi/o). This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] The dissociation of the G-protein subunits further modulates ion channels, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying analgesia.

β-Arrestin Recruitment

In addition to G-protein signaling, this compound binding to the MOR also promotes the recruitment of β-arrestin proteins.[13][14] While β-arrestin signaling is involved in receptor desensitization and internalization, it has also been implicated in mediating some of the adverse effects of opioids, including respiratory depression.[12][15] The high efficacy of many nitazenes in recruiting β-arrestin is a significant area of research for understanding their toxicity.[11]

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional activities of selected this compound analogues at the mu-opioid receptor, compiled from various in vitro studies.

Table 1: Mu-Opioid Receptor Binding Affinities (Ki) of this compound Analogues

| Compound | Ki (nM) at MOR | Reference Compound | Ki (nM) at MOR | Source(s) |

| Etothis compound | 0.206 | Fentanyl | 1.255 | [6] |

| Isotothis compound | ~0.2 (pKi = 9.31) | Morphine | - | [10] |

| N-pyrrolidino etothis compound | <1 (subnanomolar) | DAMGO | - | [5][6] |

| N-desethyl isotothis compound | <1 (subnanomolar) | - | - | [5][6] |

| Metothis compound | 1.74 | - | - | [10] |

| N-pyrrolidino etothis compound | 4.09 | Fentanyl | - | [16] |

Table 2: Mu-Opioid Receptor Functional Activity (EC50 and Emax) of this compound Analogues

| Compound | Assay | EC50 (nM) | Emax (% of DAMGO) | Source(s) |

| N-pyrrolidino etothis compound | [35S]GTPγS | <1 (subnanomolar) | Full Agonist | [5][6] |

| N-desethyl isotothis compound | [35S]GTPγS | 0.053 | Full Agonist | [6] |

| Isotothis compound | G-protein Dissociation (BRET) | 0.107 | >100% (Superagonist) | [10] |

| N-desethyl isotothis compound | G-protein Dissociation (BRET) | 0.252 | >100% (Superagonist) | [10] |

| Metothis compound | G-protein Dissociation (BRET) | 1.74 | >100% (Superagonist) | [10] |

| N-pyrrolidino etothis compound | β-arrestin 2 Recruitment | 0.348 | - | [16] |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the characterization of this compound pharmacology.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

-

Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells) are prepared through homogenization and centrifugation.[17]

-

Incubation: Membranes are incubated with a radiolabeled MOR agonist (e.g., [3H]DAMGO) and varying concentrations of the test compound (this compound).[6][18]

-

Filtration: The reaction is terminated by rapid filtration to separate bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the equilibrium dissociation constant (Ki).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the MOR are used.[6]

-

Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable GTP analog), GDP, and varying concentrations of the this compound agonist.[6][17]

-

Filtration: The assay is terminated by filtration, and the amount of [35S]GTPγS bound to the G-proteins is measured.

-

Data Analysis: The concentration-response curve is used to determine the EC50 (potency) and Emax (efficacy) of the agonist.[6]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated MOR.

-

Cell Culture: Cells co-expressing the human MOR and a β-arrestin fusion protein (often linked to a reporter enzyme like luciferase or β-galactosidase) are used.[16][18]

-

Agonist Stimulation: Cells are treated with varying concentrations of the this compound.

-

Detection: The recruitment of β-arrestin is quantified by measuring the activity of the reporter enzyme.[18]

-

Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.

Visualizations of Signaling and Workflows

Diagrams of Signaling Pathways and Experimental Workflows

Caption: this compound signaling at the mu-opioid receptor.

Caption: Workflow for the [35S]GTPγS binding assay.

Caption: Workflow for the β-arrestin recruitment assay.

In Vivo Effects and Clinical Implications

The high potency and efficacy of nitazenes at the mu-opioid receptor translate to profound in vivo effects. Animal studies have demonstrated that nitazenes produce potent antinociceptive effects, but also severe respiratory depression, often at doses lower than fentanyl.[19][20] The prolonged respiratory depression observed with some this compound analogues is a major contributor to their high lethality.[10][19]

The clinical presentation of this compound overdose is similar to that of other opioids, but the required doses of the opioid antagonist naloxone (B1662785) for reversal may be higher, and the duration of monitoring may need to be extended due to the prolonged effects of some nitazenes.[1][21]

Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of nitazenes has revealed key structural determinants for their affinity and potency at the MOR. For instance, bulky benzyl (B1604629) substitutions and longer linkers can reduce affinity and potency.[2][7] Conversely, N-pyrrolidino substitutions are generally more favorable for MOR activation than N-piperidine substitutions.[22] The presence of a 5-nitro group on the benzimidazole ring also consistently leads to a pronounced increase in potency.[22] Understanding these SARs is crucial for predicting the pharmacological profiles of newly emerging this compound analogues.

Conclusion

Nitazenes represent a class of highly potent mu-opioid receptor agonists with complex pharmacology. Their high affinity, efficacy, and in some cases, "superagonist" activity at the MOR contribute to their profound analgesic effects and, concurrently, their significant potential for life-threatening respiratory depression. A thorough understanding of their mechanism of action, as detailed in this guide, is paramount for the scientific and medical communities to address the public health challenges posed by these substances and to inform the development of effective countermeasures and treatment strategies. Future research should continue to elucidate the nuanced signaling profiles of emerging this compound analogues to better predict their clinical effects and toxicity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Pharmacology of newly identified this compound variants reveals structural determinants of affinity, potency, selectivity for mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitazenes: The Emergence of a Potent Synthetic Opioid Threat [mdpi.com]

- 4. This compound opioids and the heart: Identification of a cardiac ion channel target for illicit this compound opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 15. The in vitro functional profiles of fentanyl and this compound analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacology and Toxicology of N-Pyrrolidino Etothis compound- A New this compound Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]

- 17. benchchem.com [benchchem.com]

- 18. Characterization of novel this compound recreational drugs: Insights into their risk potential from in vitro μ-opioid receptor assays and in vivo behavioral studies in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Faculty Collaboration Database - Nitazenes are potent mu-opioid receptor agonists with profound respiratory depression. FASEB J 2022 May;36 Suppl 1 [fcd.mcw.edu]

- 20. journals.physiology.org [journals.physiology.org]

- 21. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Nitazenes: An In-depth Technical Guide to the Pharmacology and Toxicology of a Novel Class of Synthetic Opioids

For Immediate Release

A new technical guide offers a comprehensive overview of the pharmacology and toxicology of novel nitazene analogues, a potent and rapidly emerging class of synthetic opioids. This document provides critical information for researchers, scientists, and drug development professionals working to understand and combat the public health threat posed by these substances. The guide synthesizes current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to facilitate a deeper understanding of this dangerous class of compounds.

This compound analogues, originally developed in the 1950s as potential analgesics but never marketed, have recently resurfaced on the illicit drug market, contributing to a growing number of intoxications and fatalities worldwide.[1][2][3] Their high potency, which in some cases surpasses that of fentanyl, makes them a significant concern for public health and safety.[1][2][4] This guide aims to equip the scientific community with the necessary knowledge to address this emerging threat.

Pharmacological Profile: Potent Mu-Opioid Receptor Agonists

Novel this compound analogues are characterized by their high affinity and potency as agonists at the mu-opioid receptor (MOR), the primary site of action for both therapeutic opioids and drugs of abuse.[3][4][5] In vitro studies have consistently demonstrated that many nitazenes bind to MOR with nanomolar or even subnanomolar affinities.[4][6]

Receptor Binding Affinities and Functional Potency

Quantitative data from various studies underscore the high potency of these compounds. For instance, studies have shown that several this compound analogues exhibit significantly higher potencies than fentanyl, a well-established potent synthetic opioid.[4] All tested nitazenes have been identified as full agonists at the MOR.[4] Their interaction with kappa-opioid receptors (KOR) and delta-opioid receptors (DOR) is significantly lower, indicating a high selectivity for the MOR.[4]

| Compound | MOR Binding Affinity (Ki, nM) | MOR Functional Potency (EC50, nM) | Reference |

| Isotothis compound | 0.06 (rat brain membranes), 0.05 (CHO-MOR cells) | 3.72 (β-arrestin2 recruitment), 0.71 (GTPγS binding in CHO-MOR cells), 0.99 (GTPγS binding in rat brain membranes) | [7][8] |

| Metothis compound | 0.22 (rat brain membranes), 0.23 (CHO-MOR cells) | 19.1 (GTPγS binding in rat brain membranes), 10.0 (GTPγS binding in CHO-MOR cells) | [7] |

| Etothis compound | 0.206 | ~0.03 (EC50 for MOR activation in transfected cells) | [4][9] |

| Protothis compound | - | - | [10][11][12] |

| N-pyrrolidino etothis compound | - | Subnanomolar | [4] |

| N-desethyl isotothis compound | - | Subnanomolar | [4] |

| Fentanyl | 1.255 | - | [4] |

| Morphine | - | - | [4] |

Note: This table presents a selection of data from various sources and methodologies, which may account for variations in reported values.

Toxicological Profile: A High Potential for Overdose

The high potency of this compound analogues directly translates to a significant risk of toxicity and overdose, primarily through respiratory depression, a hallmark of potent opioid agonists.[2][13][14] The narrow therapeutic window of these compounds further exacerbates this risk.[2] Forensic toxicology reports have increasingly identified this compound analogues in post-mortem samples, often in combination with other substances like fentanyl and benzodiazepines.[15][16] The low-to-sub ng/mL blood concentrations observed in many fatal cases underscore the extreme potency of these drugs.[17] While naloxone (B1662785) is an effective antidote for this compound poisoning, the high potency of these compounds may necessitate the administration of multiple or higher doses of naloxone to reverse the effects.[2]

Signaling Pathways and Mechanism of Action

This compound analogues exert their effects primarily through the activation of the mu-opioid receptor, a G protein-coupled receptor (GPCR). This activation initiates downstream signaling cascades, primarily through the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade is responsible for the analgesic and euphoric effects of opioids, but also their dangerous side effects like respiratory depression.

Another important signaling pathway involves the recruitment of β-arrestin2.[5] Some research has explored the concept of "biased agonism," where a drug preferentially activates one pathway over another, with the hypothesis that G protein-biased agonists might offer safer analgesic options with fewer side effects.[5] However, studies on nitazenes have shown that they are highly efficacious in both the G protein signaling and β-arrestin2 recruitment pathways, suggesting that their high intrinsic efficacy in G protein signaling is a key driver of their toxicity, regardless of bias.[5][18]

Caption: Mu-opioid receptor signaling cascade activated by this compound analogues.

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the pharmacological and toxicological profiles of novel this compound analogues.

In Vitro Assays

-

Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.[6] A common protocol involves using a radiolabeled ligand, such as [3H]DAMGO for the mu-opioid receptor, and measuring its displacement by the test compound in preparations of cell membranes expressing the receptor.[6]

-

[35S]GTPγS Binding Assays: This functional assay measures the activation of G proteins coupled to a receptor.[4] The binding of a non-hydrolyzable GTP analogue, [35S]GTPγS, to G proteins is quantified in the presence of varying concentrations of the agonist, providing a measure of its potency (EC50) and efficacy (Emax).[4]

-

β-Arrestin 2 Recruitment Assays: These cell-based assays are used to assess the recruitment of β-arrestin 2 to the activated receptor, providing insights into another key signaling pathway.[6][19]

Caption: General experimental workflow for characterizing novel this compound analogues.

In Vivo Studies

Animal models, primarily rodents, are used to assess the in vivo effects of this compound analogues.[6][8] Key parameters evaluated include:

-

Antinociception: Assays such as the hot plate and tail-flick tests are used to measure the analgesic effects of the compounds.[8]

-

Locomotor Activity: Changes in spontaneous movement are monitored to assess sedative or stimulant effects.[6][19]

-

Body Temperature: Opioids can induce changes in body temperature, which is another pharmacodynamic endpoint.[6][19]

Analytical Detection

The identification and quantification of this compound analogues and their metabolites in biological samples are crucial for forensic toxicology and clinical settings. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose due to its high sensitivity and specificity.[15][16] Method development for the detection of an expanding list of this compound analogues is an ongoing challenge for forensic laboratories.[20][21]

Conclusion

Novel this compound analogues represent a formidable and evolving threat to public health. Their high potency, coupled with their increasing presence in the illicit drug supply, necessitates a concerted effort from the scientific community to understand their pharmacology and toxicology. This guide provides a foundational resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current state of knowledge. Continued research, surveillance, and the development of effective countermeasures are imperative to mitigate the harm caused by this dangerous class of synthetic opioids.

References

- 1. dal.novanet.ca [dal.novanet.ca]

- 2. tandfonline.com [tandfonline.com]

- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 4. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of novel this compound recreational drugs: Insights into their risk potential from in vitro µ-opioid receptor assays and in vivo behavioral studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of novel synthetic opioids: Isotothis compound, metothis compound, and piperidylthiambutene as potent μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RePORT ⟩ RePORTER [reporter.nih.gov]

- 10. A Comprehensive Narrative Review of Protothis compound: Pharmacological Characteristics, Detection Techniques, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. cfsre.org [cfsre.org]

- 13. Metothis compound (NPS Opioid) [ojp.gov]

- 14. cfsre.org [cfsre.org]

- 15. An Update: A Forward-Thinking Approach to Tackling New Synthetic Opioid this compound Analogues by LC-QQQ-MS [cfsre.org]

- 16. academic.oup.com [academic.oup.com]

- 17. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of novel this compound recreational drugs: Insights into their risk potential from in vitro μ-opioid receptor assays and in vivo behavioral studies in mice [biblio.ugent.be]

- 20. rcpath.org [rcpath.org]

- 21. rcpath.org [rcpath.org]

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationships of Nitazene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the critical structure-activity relationships (SAR) of nitazene derivatives, a class of synthetic opioids with potencies that can significantly surpass that of fentanyl.[1][2] Understanding the nuanced relationship between the chemical structure of these compounds and their pharmacological effects is paramount for the fields of forensic science, clinical toxicology, and the development of potential opioid antagonists. This document provides a comprehensive overview of quantitative data, detailed experimental protocols, and key signaling pathways to serve as a vital resource for professionals in the field.

Core Structure and Pharmacological Activity

Nitazenes are a class of 2-benzylbenzimidazole opioids.[3] Their potent opioid effects are primarily mediated through agonism at the µ-opioid receptor (MOR), which is a G protein-coupled receptor.[4] Upon binding, nitazenes induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades that produce analgesia but also severe adverse effects like respiratory depression.

The fundamental this compound scaffold offers several points for chemical modification, each influencing the compound's affinity for the MOR, its efficacy in activating downstream signaling, and ultimately its in vivo potency. Key structural features that dictate the pharmacological profile of this compound derivatives include substitutions on the benzimidazole (B57391) ring, the nature of the N,N-diethylaminoethyl group, and modifications to the p-substituted benzyl (B1604629) moiety.[3][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro µ-opioid receptor (MOR) binding affinities and functional activities of a selection of this compound derivatives. These data have been compiled from various studies to provide a comparative overview.

Table 1: µ-Opioid Receptor Binding Affinities (Ki) of this compound Derivatives

| Compound | R1 (Benzimidazole) | R2 (Benzyl) | Ki (nM) | Reference Compound | Ki (nM) |

| Etothis compound | -NO2 | -OC2H5 | 0.206 | Fentanyl | 1.255 |

| Isotothis compound | -NO2 | -O-i-Pr | ~0.4 | Morphine | - |

| Metothis compound | -NO2 | -OCH3 | ~1.0 | ||

| Clothis compound | -NO2 | -Cl | - | ||

| Etodesthis compound (R1=H) | -H | -OC2H5 | - | ||

| N-Pyrrolidino Etothis compound | -NO2 | -OC2H5 | <0.2 | ||

| N-Desethyl Isotothis compound | -NO2 | -O-i-Pr | <0.2 | ||

| Fluthis compound | -NO2 | -F | >10 | ||

| Metodesthis compound | -H | -OCH3 | 19.3 |

Data compiled from multiple sources.[5][6]

Table 2: µ-Opioid Receptor Functional Activity (EC50 and Emax) of this compound Derivatives in [³⁵S]GTPγS Binding Assays

| Compound | EC50 (nM) | Emax (% of DAMGO) | Reference Compound | EC50 (nM) | Emax (%) |

| Etothis compound | 1.71 | - | Fentanyl | - | - |

| Isotothis compound | - | - | DAMGO | - | 100 |

| Metothis compound | - | - | |||

| Clothis compound | 338 | - | |||

| Fluthis compound | 827 | - | |||

| Etodesthis compound (R1=H) | 164 | - | |||

| N-Pyrrolidino Etothis compound | <1 | >100 | |||

| N-Desethyl Isotothis compound | <1 | >100 |

Data compiled from multiple sources.[5][6]

Key SAR Observations:

-

5-Nitro Group: The presence of a 5-nitro group on the benzimidazole ring is a critical determinant of high potency.[7][8] Its removal, as seen in etodesthis compound, leads to a significant decrease in activity.[5]

-

Alkoxy Chain Length: The nature of the alkoxy group at the R2 position on the benzyl ring influences potency, with ethoxy (etothis compound) and isopropoxy (isotothis compound) groups generally conferring high activity.[9]

-

N-Substitutions: Modifications of the N,N-diethylaminoethyl side chain, such as forming a pyrrolidine (B122466) ring (N-pyrrolidino etothis compound), can maintain or even enhance potency.[7][8]

-

Metabolites: Notably, some metabolites, such as N-desethyl isotothis compound, can exhibit even greater potency than the parent compound.[7][10]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate assessment of the pharmacological properties of this compound derivatives.

In Vitro Radioligand Binding Assay for µ-Opioid Receptor

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.[11]

Objective: To determine the Ki of a this compound derivative for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: this compound derivative.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the this compound test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach binding equilibrium.[11]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

In Vivo Hot Plate Test for Analgesia in Mice

This protocol describes the hot plate test, a common method to assess the central analgesic effects of opioids.[12][13]

Objective: To evaluate the antinociceptive (analgesic) effect of a this compound derivative in mice.

Materials:

-

Male C57BL/6J mice.

-

Hot plate apparatus with adjustable temperature control.

-

Transparent glass cylinder to confine the mouse on the hot plate surface.

-

Test compound (this compound derivative) and vehicle control.

-

Administration supplies (e.g., syringes, needles).

Procedure:

-

Acclimatization: Acclimate the mice to the experimental room and handling for a sufficient period before testing.

-

Baseline Latency: Determine the baseline pain response latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and measuring the time until a nociceptive response (e.g., licking a hind paw or jumping) is observed.[14] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer the this compound derivative or vehicle control to the mice via a specific route (e.g., intraperitoneal, subcutaneous).

-

Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.

-

Data Recording: Record the latency times for each mouse at each time point.

Data Analysis:

-

Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Generate Time-Course and Dose-Response Curves: Plot the %MPE against time to observe the duration of the analgesic effect. Plot the peak %MPE against different doses of the this compound derivative to determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximum effect).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound activity can aid in understanding their mechanism of action.

References

- 1. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. In vitro functional profiling of fentanyl and this compound analogs at the μ-opioid receptor reveals high efficacy for Gi protein signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Putative Binding Model of this compound Derivatives at the μ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro structure–activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘this compound’ opioids | springermedizin.de [springermedizin.de]

- 8. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Hot plate test - Wikipedia [en.wikipedia.org]

- 13. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

The Rise of Nitazenes: An In-Depth Technical Guide to their In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emerging as a significant public health concern, nitazene compounds, a class of potent synthetic opioids, are increasingly being detected in the illicit drug supply.[1][2][3] Originally synthesized in the 1950s for their analgesic potential, their development was halted due to a narrow therapeutic window and high potential for toxicity.[4][3][5] This guide provides a comprehensive technical overview of the in vitro and in vivo pharmacology of emerging this compound analogues, offering a comparative analysis of their effects with established opioids like fentanyl and morphine. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals working to understand the mechanism of action, potency, and potential therapeutic or toxicological implications of this evolving class of synthetic opioids.

Introduction: A Resurgence of a Potent Opioid Class

Nitazenes are a group of 2-benzylbenzimidazole synthetic opioids that are structurally distinct from fentanyl and traditional opiates.[6][2] Their re-emergence in forensic casework since 2019, starting with isotothis compound, has highlighted a critical gap in the understanding of their detailed pharmacology.[2][7] These compounds are potent agonists at the µ-opioid receptor (MOR), the primary target for most opioid analgesics, and are responsible for both their profound analgesic effects and life-threatening respiratory depression.[2][8][9][10] The potency of some this compound analogues has been reported to be hundreds or even thousands of times greater than morphine, with several exceeding the potency of fentanyl.[2][7] This extreme potency presents a significant risk for overdose, often in unsuspecting users, as nitazenes are frequently found as adulterants in other illicit drugs.[6][10]

In Vitro Pharmacology: Receptor Binding and Functional Activity

The primary mechanism of action for nitazenes is their interaction with opioid receptors, predominantly the µ-opioid receptor (MOR).[8][9] In vitro studies are crucial for characterizing the affinity and functional efficacy of these compounds at the molecular level.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki), with lower values indicating higher binding affinity. Studies have shown that many this compound analogues exhibit high affinity for the MOR, often surpassing that of fentanyl.[8][9]

Table 1: µ-Opioid Receptor (MOR) Binding Affinities (Ki) of Selected Nitazenes and Comparator Opioids

| Compound | Ki (nM) | Source(s) |

| N-pyrrolidino etothis compound | 4.09 | [11] |

| Isotothis compound | Not explicitly stated, but high affinity noted | [8][9] |

| N-desethyl isotothis compound | High affinity, higher than fentanyl | [8][9] |

| Fentanyl | Subnanomolar to nanomolar range | [8][9] |

| Morphine | Nanomolar range | [12] |

Note: Data is compiled from various sources and experimental conditions may differ.

Functional Potency and Efficacy

Functional assays, such as [³⁵S]GTPγS binding and β-arrestin recruitment assays, measure the ability of a compound to activate the receptor and initiate downstream signaling. The potency (EC₅₀) and efficacy (Emax) are key parameters determined from these experiments. A lower EC₅₀ value indicates greater potency. Many nitazenes have demonstrated not only high potency but also high efficacy at the MOR, acting as full agonists.[8][9] Some are considered "superagonists," displaying even greater efficacy than the endogenous ligand.[13]

Table 2: In Vitro Functional Potency (EC₅₀) at the µ-Opioid Receptor (MOR)

| Compound | Assay | EC₅₀ (nM) | Source(s) |

| N-pyrrolidino etothis compound | MOR-β-arrestin2 activation | 0.348 | [12][11] |

| Etothis compound | MOR-β-arrestin2 activation | 0.360 | [11] |

| Isotothis compound | MOR activation (cell-based) | 3.72 | [14] |

| Metothis compound | CHO-MOR | 10.0 | [14] |

| Protothis compound | MOR activation (cell-based) | Low nanomolar | [15] |

| N-desethyl isotothis compound | MOR activation | More potent than isotothis compound | [4][16] |

| Fentanyl | MOR-β-arrestin2 activation | 14.9 | [11] |

| Morphine | MOR-β-arrestin2 activation | 290 | [11] |

Note: EC₅₀ values can vary significantly depending on the specific assay and cell system used.

In Vivo Pharmacology: Analgesic Effects and Respiratory Depression

Animal models are essential for evaluating the physiological effects of nitazenes, including their intended analgesic properties and their life-threatening adverse effects.

Analgesic Potency

Standard in vivo assays for analgesia, such as the hot plate and tail-flick tests in rodents, are used to determine the dose of a drug required to produce a pain-relieving effect (ED₅₀). Numerous studies have confirmed the potent antinociceptive effects of nitazenes, with several analogues being significantly more potent than fentanyl.[11][17]

Table 3: In Vivo Analgesic Potency (ED₅₀) of Selected Nitazenes and Comparator Opioids in Rodents

| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Source(s) |

| N-pyrrolidino etothis compound | Rat | Hot Plate | 0.0017 | [11] |

| Protothis compound | Rodent | Tail-withdrawal | 0.035 | [18] |

| Fentanyl | Rat | Hot Plate | 0.0209 | [11] |

| Fentanyl | Rodent | Tail-withdrawal | 0.035 | [18] |

| Morphine | Rat | Hot Plate | 3.940 | [11] |

| Morphine | Rodent | Tail-withdrawal | 4.9 | [18] |

Note: Routes of administration and specific experimental conditions can influence ED₅₀ values.

Respiratory Depression

The most significant and dangerous adverse effect of MOR agonists is respiratory depression. Some nitazenes, particularly N-desethyl isotothis compound, have been shown to cause more profound and longer-lasting respiratory depression compared to fentanyl at equianalgesic doses.[13][19] This prolonged effect increases the risk of fatal overdose.

Signaling Pathways and Experimental Workflows

µ-Opioid Receptor Signaling

Activation of the µ-opioid receptor by nitazenes initiates a cascade of intracellular events. This primarily involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Another critical pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization and internalization, but also mediate some of the adverse effects of opioids.

Caption: µ-Opioid Receptor Signaling Cascade.

In Vivo Analgesia Experimental Workflow

The workflow for assessing the analgesic properties of a novel this compound compound in a rodent model typically follows a standardized procedure to ensure reliable and reproducible results.

Caption: In Vivo Analgesia Experimental Workflow.

Detailed Experimental Protocols

In Vitro: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Materials:

-

Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR cells).

-

Radioligand (e.g., [³H]DAMGO).

-

Test compound (this compound analogue).

-

Non-specific binding control (e.g., naloxone).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, test compound, or non-specific control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

In Vitro: [³⁵S]GTPγS Binding Assay

-

Objective: To measure the functional potency (EC₅₀) and efficacy (Emax) of a test compound in activating G-protein signaling.

-

Materials:

-

Cell membranes expressing the µ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (this compound analogue).

-

Assay buffer containing MgCl₂ and NaCl.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

Pre-incubate cell membranes with GDP.

-

Add the test compound and [³⁵S]GTPγS to initiate the reaction.

-

Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity using a scintillation counter.

-

Plot the concentration-response curve and determine the EC₅₀ and Emax values.

-

In Vivo: Hot Plate Analgesia Test

-

Objective: To assess the antinociceptive effect of a test compound in a rodent model.

-

Apparatus: A hot plate apparatus with a controlled surface temperature (e.g., 55°C).

-

Procedure:

-

Habituate the animals (e.g., mice or rats) to the testing room and apparatus.

-

Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing the animal on the hot plate. A cut-off time is used to prevent tissue damage.

-

Administer the test compound or vehicle control (e.g., via subcutaneous injection).

-

At predetermined time points after administration, re-test the animal on the hot plate and record the response latency.

-

Calculate the maximum possible effect (%MPE) for each animal at each time point.

-

Construct a dose-response curve to determine the ED₅₀, the dose that produces 50% of the maximum possible effect.

-

Conclusion and Future Directions

The re-emergence of nitazenes presents a formidable challenge to public health. Their high potency, often exceeding that of fentanyl, and their presence as adulterants in the illicit drug supply contribute to a significant risk of overdose.[6][7] This guide has summarized the current understanding of the in vitro and in vivo effects of these compounds, highlighting their potent agonist activity at the µ-opioid receptor.

Continued research is imperative to fully characterize the pharmacology and toxicology of the ever-expanding list of this compound analogues. Key areas for future investigation include:

-

Comprehensive profiling of new analogues: As new nitazenes emerge, rapid in vitro and in vivo characterization is essential to assess their potential danger.

-

Metabolism and pharmacokinetics: Understanding how these compounds are metabolized and how long they remain in the body is crucial for clinical management of overdose.[4]

-

Naloxone (B1662785) efficacy: While naloxone is the standard treatment for opioid overdose, the high potency of some nitazenes may require higher or repeated doses for effective reversal.[4][3]

-

Development of novel antagonists: Research into antagonists with longer durations of action or different mechanisms may be necessary to combat the effects of highly potent and long-lasting synthetic opioids like nitazenes.

By providing a detailed technical foundation, this guide aims to support the scientific community in addressing the urgent challenges posed by the rise of this compound compounds.

References

- 1. Nitazenes: review of comparative pharmacology and antagonist action. - Drugs and Alcohol [drugsandalcohol.ie]

- 2. Old Drugs and New Challenges: A Narrative Review of Nitazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitazenes: review of comparative pharmacology and antagonist action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Nitazenes - Wikipedia [en.wikipedia.org]

- 6. Nitazenes: The Emergence of a Potent Synthetic Opioid Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The in vitro functional profiles of fentanyl and this compound analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological evaluation and forensic case series of N-pyrrolidino etothis compound (etonitazepyne), a newly emerging 2-benzylbenzimidazole 'this compound' synthetic opioid [biblio.ugent.be]

- 12. Pharmacology and Toxicology of N-Pyrrolidino Etothis compound- A New this compound Synthetic Opioid Increasingly Observed in Forensic Cases [cfsre.org]

- 13. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of the Metabolic Profiles Associated with Protothis compound and Protonitazepyne in Two Severe Poisonings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole 'this compound' opioids. - Drugs and Alcohol [drugsandalcohol.ie]

- 17. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 18. cdn.who.int [cdn.who.int]

- 19. Faculty Collaboration Database - Nitazenes are potent mu-opioid receptor agonists with profound respiratory depression. FASEB J 2022 May;36 Suppl 1 [fcd.mcw.edu]

An In-Depth Technical Guide to the Therapeutic Index of Early Nitazenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the therapeutic index of early nitazenes, a class of potent synthetic opioids first synthesized in the 1950s. These compounds, while exhibiting strong analgesic properties, were ultimately abandoned for clinical development due to a narrow therapeutic window and a high potential for toxicity. This document delves into the available quantitative data, experimental protocols used in their initial assessment, and the underlying signaling pathways that dictate their pharmacological effects.

Introduction to Therapeutic Index and Early Nitazenes

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). In preclinical animal studies, the TI is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A narrow therapeutic index indicates that the doses required for therapeutic effect and those causing toxicity are close, suggesting a higher risk of adverse events.

The "early nitazenes" refer to a series of 2-benzylbenzimidazole derivatives developed by the Swiss pharmaceutical company CIBA in the 1950s. Notable among these were etonitazene and clothis compound. These compounds were found to be highly potent agonists of the µ-opioid receptor, with analgesic effects many times that of morphine. However, their development was halted due to an unfavorable balance between their therapeutic and toxic effects, particularly a high risk of respiratory depression.

Quantitative Data on the Potency and Toxicity of Early Nitazenes

Quantitative data on the therapeutic index of early nitazenes are sparse in modern literature, largely due to their discontinuation decades ago. The available information, primarily from original studies in the mid-20th century and recent re-evaluations of related compounds, highlights their high potency. The following table summarizes the available quantitative and qualitative data for key early nitazenes and comparator opioids.

| Compound | Animal Model | ED50 (Antinociception) | LD50 | Therapeutic Index (LD50/ED50) | Potency Relative to Morphine (Analgesia) | Reference(s) |

| Etothis compound | Mouse | ~0.003 - 0.012 mg/kg | 126 mg/kg (HCl salt, parenteral) | ~10,500 - 42,000 | 1000-1500x | |

| Clothis compound | - | - | - | - | ~3x | |

| Isotothis compound | Rat | 4.22 µg/kg | Not Available | Not Available | ~500x | |

| Morphine | Rat |

Methodological & Application

Detecting the Unseen Threat: Advanced Analytical Methods for Nitazene Analogues in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

The emergence of nitazenes, a potent class of synthetic opioids, presents a significant challenge to public health and forensic toxicology. Their high potency, often exceeding that of fentanyl, necessitates highly sensitive and specific analytical methods for their detection in biological matrices. This document provides detailed application notes and protocols for the identification and quantification of nitazene analogues in various biological samples, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound analogues, a group of 2-benzylbenzimidazole derivatives, were originally synthesized in the 1950s as potential analgesics but were never commercially marketed due to their high potential for abuse.[1] In recent years, they have re-emerged in the illicit drug market, leading to a rise in overdose cases.[2][3] The detection of these compounds is complicated by their low dosage concentrations in biological samples and the continuous emergence of new analogues.[4][5][6] This necessitates the development and validation of robust analytical workflows.